molecular formula C6H2F4 B1293379 1,2,3,4-Tetrafluorobenzene CAS No. 551-62-2

1,2,3,4-Tetrafluorobenzene

Cat. No. B1293379
CAS RN: 551-62-2
M. Wt: 150.07 g/mol
InChI Key: SOZFIIXUNAKEJP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluorobenzene is a fluorinated benzene derivative where four hydrogen atoms are replaced by fluorine atoms. The molecular structure and properties of this compound have been extensively studied due to its unique characteristics and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 1,2,3,4-tetrafluorobenzene has been achieved through different methods. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium yielded 2,3,4,5-tetrafluorophenyllithium, which demonstrated the synthetic utility of this organolithium intermediate in various reactions .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrafluorobenzene has been determined through different techniques. Gas-phase electron diffraction and ab initio calculations have shown that the benzene ring deviates only slightly from D6h symmetry, with nearly equal C-C and C-F bond lengths . The crystal structure of 1,2,3,5-tetrafluorobenzene, a closely related isomer, was found to have a layered monoclinic structure with bifurcated C–H⋯F–C interactions .

Chemical Reactions Analysis

1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, forming several organomercury compounds when reacted with mercuric trifluoroacetate or acetate . The mercuration process has been optimized to yield different substituted products, which are useful in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrafluorobenzene derivatives have been characterized using spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . The rotational spectrum of 1,2,3,4-tetrafluorobenzene has been recorded, providing insights into its rotational and centrifugal distortion constants, which are essential for understanding its behavior in the gas phase . Additionally, the complex formation of 1,2,3,4-tetrafluorobenzene with water has been studied, revealing non-covalent interactions that influence the structure and stability of the complex .

Scientific Research Applications

Application 1: Microwave Spectroscopy

  • Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the study of non-covalent interactions with water molecules . This research is important for understanding how fluorine substitution affects the physical and chemical properties of substrates .
  • Methods of Application: The 1,2,3,4-tetrafluorobenzene-water complex was investigated using pulsed-jet Fourier transform microwave spectroscopy . Ab initio calculations and non-covalent interaction (NCI) analysis were performed to characterize the intermolecular NCIs .
  • Results or Outcomes: In the observed isomer, the water molecule lies almost in the plane of the benzene ring acting as a proton donor to one of the fluorine atoms and as an acceptor to one of the hydrogen atoms forming a six-membered ring structure . The CH⋯O and H⋯FC bonding distances are determined to be 2.385 (1) Å and 2.429 (1) Å, respectively . The interaction energy is calculated to be −18.0 kJ mol −1 at the SAPT2+ (3)/aug-cc-pVDZ level of theory .

Application 2: Thermophysical Property Analysis

  • Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the study of thermophysical properties . This research is important for understanding the physical and chemical properties of the compound under various conditions .
  • Methods of Application: The thermophysical properties of 1,2,3,4-Tetrafluorobenzene were investigated using the NIST ThermoData Engine software package . This software allows for dynamic data analysis of various properties .
  • Results or Outcomes: The study provides a collection of critically evaluated thermodynamic property data for 1,2,3,4-Tetrafluorobenzene . These data can be used in further research and applications .

Application 3: Polymer Synthesis

  • Summary of the Application: 1,2,3,4-Tetrafluorobenzene has been used in the synthesis of a π-conjugated conducting polymer . This research is important for the development of new materials with unique properties .
  • Methods of Application: The polymer was synthesized by direct arylation polymerization method . Computational calculations for the monomers, oligomers, and copolymer were performed using Gaussian 09 with two hybrid functional, B3LYP and HSE06 using (6-31G (d,p)) basis set .
  • Results or Outcomes: The polymer exhibited lifetime decay of 0.55 ns and quantum yield of 0.37 in chloroform solution . It showed positive solvatochromism with a large Stoke’s shift from 2310 cm −1 to 4152 cm −1 in solutions of varying polarity . Third-order non-linear optical properties of the copolymer were observed using the open-aperture Z-scan technique at 532 nm in DMSO solvent .

Safety And Hazards

1,2,3,4-Tetrafluorobenzene is a highly flammable liquid and vapor . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,2,3,4-tetrafluorobenzene
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InChI

InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOZFIIXUNAKEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4
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DSSTOX Substance ID

DTXSID60870605
Record name 1,2,3,4-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,3,4-Tetrafluorobenzene
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Vapor Pressure

49.5 [mmHg]
Record name 1,2,3,4-Tetrafluorobenzene
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Product Name

1,2,3,4-Tetrafluorobenzene

CAS RN

551-62-2, 28016-01-5
Record name 1,2,3,4-Tetrafluorobenzene
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Synthesis routes and methods I

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

19.4 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoic acid are dissolved in 40 g of water, 20 g of a mixture of trialkylamines having 6 to 14 carbon atoms (Hostarex A 327; a commercial product of Hoechst AG) and 0.2 g of copper(I) oxide are added and the pH is adjusted to 7 by addition of 30% strength aqueous sodium hydroxide solution. The decarboxylation is carried out in an autoclave at 155° C. within a period of 4 hours, the evolved carbon dioxide at a pressure of 12 bar being depressurized via a pressure cooler and the distillate passing overhead in this case being collected (cold trap -78° C.). After termination of the reaction, the autoclave is cooled and the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C. and 1.5 l of distillate are obtained, which distillate is combined with the distillate collected previously. The combined distillates are extracted by means of dichloromethane, the organic phase is separated off, dried over magnesium sulfate, filtered and the solvent is removed in vacuo. 10.5 g of crude, slightly yellowish 1,2,3,4-tetrafluorobenzene are obtained, which can be brought to a very high purity by fractional distillation.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrafluorobenzene
Reactant of Route 2
1,2,3,4-Tetrafluorobenzene
Reactant of Route 3
1,2,3,4-Tetrafluorobenzene
Reactant of Route 4
1,2,3,4-Tetrafluorobenzene
Reactant of Route 5
1,2,3,4-Tetrafluorobenzene
Reactant of Route 6
1,2,3,4-Tetrafluorobenzene

Citations

For This Compound
578
Citations
TV Mezhenkova, VV Komarov, VM Karpov… - Journal of Fluorine …, 2021 - Elsevier
Interaction of perfluorotetralin with 1,2,3,4-tetrafluorobenzene (1 mol) in the presence of SbF 5 at 50–55 C gives, after treatment of the reaction mixture with HF–pyridine, perfluoro-1,2,3,…
Number of citations: 1 www.sciencedirect.com
WJ Pummer, RE Florin, LA Wall - Journal of Research of the …, 1959 - books.google.com
The preparation of 1, 2, 3, 4-tetrafluorobenzene from 2-chloroheptafluorotoluene in a two-step synthesis is described. A new method for the hydrolysis of the trifluoromethyl group was …
Number of citations: 11 books.google.com
GC Finger, DR Dickerson, RH Shiley - Journal of Fluorine Chemistry, 1972 - Elsevier
2,3,4-Tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, 2,4,6-trichlorofluorobenzene, and 2,6-dichloro-1,4-difluorobenzene were fluorinated with potassium fluoride and potassium …
Number of citations: 10 www.sciencedirect.com
A Kraśnicki, M Kręglewski, H Mäder - Journal of Molecular Structure, 2008 - Elsevier
The rotational spectra of 1,2,3,4-tetrafluorobenzene and its three monosubstituted 13 C-isotopic species were recorded in the frequency range from 2.8 to 14GHz with a molecular beam …
Number of citations: 6 www.sciencedirect.com
IY Bagryanskaya, YV Gatilov, AM Maksimov… - Journal of fluorine …, 2005 - Elsevier
From X-ray diffraction data, the crystal lattice of 1,2,3,4-tetrafluoronaphthalene 1 is composed of infinite π-stacks revealing π–π interactions of the arene-arene, arene-polyfluoroarene …
Number of citations: 44 www.sciencedirect.com
X Li, Y Jin, Q Gou, Z Xia, G Feng - The Journal of Chemical Physics, 2018 - pubs.aip.org
The 1, 2, 3, 4-tetrafluorobenzene-water complex was investigated by pulsed-jet Fourier transform microwave spectroscopy. One isomer was detected in the jet expansion. Ab initio …
Number of citations: 9 pubs.aip.org
TV Mezhenkova, VV Komarov, VM Karpov… - Russian Journal of …, 2021 - Springer
Reaction of Perfluorobenzocyclobutene with Isomeric Tetrafluorobenzenes in an SbF5 Medium | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 3 link.springer.com
VV Komarov, TV Mezhenkova, VM Karpov… - Journal of Fluorine …, 2023 - Elsevier
The interaction of perfluoropropylbenzene with 1,2,3,4-tetrafluorobenzene or 1,2,4,5-tetrafluorobenzene in an SbF 5 medium at rt yields corresponding 1-(tetrafluorophenyl)perfluoro-1-…
Number of citations: 0 www.sciencedirect.com
K Momota, K Kato, M Morita, Y Matsuda - Electrochimica acta, 1994 - Elsevier
Di- and tri-fluorobenzene were electrochemically fluorinated at a platinum anode at 2.5 V [vs. Ag/Ag + (0.01 mol dm −3 )] in Et 4 NF·mHF (Et = C 2 H 5 , m = 4.0, 4.35). The fluorinated …
Number of citations: 38 www.sciencedirect.com
D Ambrose, JH Ellender, CHS Sprake… - Journal of the Chemical …, 1975 - pubs.rsc.org
Thermodynamic Properties of Fluorine Compounds Page 1 Thermodynamic Properties of Fluorine Compounds Part 15.l-Vapour Pressures of the Three Tetrafluorobenzenes and 1,3,5-…
Number of citations: 21 pubs.rsc.org

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